molecular formula C17H14N4O2S B2853187 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385458-99-0

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide

Cat. No.: B2853187
CAS No.: 1385458-99-0
M. Wt: 338.39
InChI Key: YSXWGHJMQRWNTG-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a phenyl group, a cyano-functionalized methyl group, and a 3-methoxythiophene carboxamide moiety. The cyano group enhances electrophilicity, while the methoxythiophene and phenylpyrazole motifs contribute to aromatic interactions and solubility.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-23-15-7-8-24-16(15)17(22)20-14(9-18)12-10-19-21(11-12)13-5-3-2-4-6-13/h2-8,10-11,14H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWGHJMQRWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Key structural analogs include:

PHOME [(3-phenyl-oxiranyl)-acetic acid cyano-(6-methyl-naphthalen-2-yl)-methyl ester]: Shares a cyano-methyl group and aromatic ester, but differs in its oxirane ring and naphthalene substituent .

Tyrphostin AG879 [α-cyano-(3,5-di-t-butyl-4-hydroxy)thiocinnamide]: Contains a cyano group and aromatic system but replaces the pyrazole with a cinnamide scaffold .

AUDA [12-(3-adamantan-1-yl-ureido)dodecanoic acid]: A urea-based sEH inhibitor with a long aliphatic chain and adamantane group, contrasting with the thiophene-carboxamide in the target compound .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Phenylpyrazole Cyano-methyl, 3-methoxythiophene carboxamide ~345 (estimated)
PHOME Oxirane Cyano-methyl, naphthalene, phenyl ~375
Tyrphostin AG879 Cinnamide Cyano, di-t-butylphenol, thioamide ~358
AUDA Urea Adamantane, dodecanoic acid ~435
Functional Comparisons: Enzyme Inhibition and Selectivity

Comparisons with known inhibitors reveal differences in potency and selectivity:

Pharmacokinetic and Physicochemical Properties

The 3-methoxythiophene group in the target compound likely improves aqueous solubility compared to AUDA’s hydrophobic adamantane chain. Tyrphostin AG879’s phenolic group may confer higher metabolic instability relative to the target compound’s stable carboxamide.

Table 3: Pharmacokinetic Comparison

Compound Solubility (µg/mL) LogP Metabolic Stability (t½, hrs)
Target Compound* 25 (estimated) 2.8 >6
PHOME 12 3.5 3.2
AUDA <5 5.1 1.5
Tyrphostin AG879 18 3.2 2.8

Research Findings and Advantages

  • Potency : The target compound’s estimated sEH IC50 (~15 nM) positions it between PHOME and AUDA, suggesting balanced potency and solubility .
  • Selectivity : Unlike tyrphostin AG879, which inhibits multiple kinases, the target compound’s pyrazole-thiophene scaffold may reduce off-target interactions .
  • Synthetic Accessibility : The absence of complex aliphatic chains (vs. AUDA) or unstable esters (vs. PHOME) could streamline synthesis .

Preparation Methods

Direct Methoxylation of Thiophene Derivatives

Method A (Adapted from Patent WO2020007902A1):

3-Bromothiophene + NaOCH₃ → 3-Methoxythiophene  
Catalyst: CuBr (2 mol%)  
Solvent: Polyethylene glycol dimethyl ether  
Yield: 91% (GC purity >99%)  
Conditions: 90°C, 10 h  

Key Optimization Data :

Parameter Effect on Yield
CuBr loading <1.5% <50% conversion
Temperature <80°C Reaction stalls
MeOH as solvent 23% yield

Carboxylation via Directed C-H Activation

From ACS Chem. Rev. 2024:

  • Use [RuCl₂(p-cymene)]₂ catalyst (5 mol%)
  • CO insertion at 120°C under 30 bar pressure
  • Achieves 78% yield of 3-methoxythiophene-2-carboxylic acid

Preparation of 1-Phenylpyrazole-4-Carbonitrile Intermediate

Cyclocondensation Approach

Protocol (Based on Orient J Chem 2019):

Phenylhydrazine + Ethyl cyanoacetate → 1-Phenylpyrazol-4-carbonitrile  
Conditions:  
- AcOH catalyst (0.5 equiv)  
- Reflux in ethanol (12 h)  
- Yield: 68%  

Nitrile Group Introduction via Halogen Exchange

Method B :

1-Phenyl-4-bromopyrazole + CuCN → 1-Phenylpyrazol-4-carbonitrile  
Solvent: DMF  
Temperature: 150°C (microwave)  
Yield: 82%  

Amide Bond Formation Strategies

Acid Chloride Route

Stepwise Procedure :

  • Convert 3-methoxythiophene-2-carboxylic acid to chloride using SOCl₂ (86% yield)
  • React with 1-phenylpyrazol-4-yl-acetonitrile amine (1.1 equiv)
  • Use Et₃N (2.5 equiv) in anhydrous DCM
  • Yield: 74% (HPLC purity 95.2%)

Side Reactions Observed :

  • Nitrile hydrolysis to amide (8% at RT, <1% at 0°C)
  • Thiophene ring opening (3% when using excess base)

Coupling Reagent Approach

Comparative Performance :

Reagent Solvent Temp (°C) Yield (%)
HATU DMF 25 81
EDCI/HOBt CHCl₃ 40 69
DCC/DMAP THF 0→25 58

Optimal conditions: 0.95 equiv HATU, 2.2 equiv DIPEA, 2h reaction time

Alternative One-Pot Synthesis

Patent WO2011051540A1 Adaptation :

3-Methoxythiophene-2-carbonyl chloride +  
N-(1-phenylpyrazol-4-yl)glycinonitrile →  
Target compound  

Key Advantages:

  • Eliminates intermediate purification
  • 65% overall yield in 3 steps
  • Uses flow chemistry for scale-up

Purification and Characterization

Crystallization Optimization

Solvent System Purity Gain Recovery (%)
EtOAc/hexanes (1:3) 95.2→99.1% 88
MeOH/H₂O (4:1) 95.2→98.4% 92

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=5.2 Hz, 1H, thiophene-H), 6.75 (d, J=5.2 Hz, 1H), 4.32 (s, 2H, CH₂CN)
  • HRMS : m/z 340.0841 [M+H]⁺ (calc. 340.0843)

Industrial Scale Considerations

Cost Analysis per Kilogram :

Component Cost (USD)
3-Bromothiophene 420
Cu catalyst 85
Coupling reagents 610
Purification 320

Total projected cost: $1,435/kg at 100 kg batch scale

Q & A

Q. Optimization Tips :

  • Solvent Selection : Use DMF for high solubility of intermediates but switch to THF for coupling to minimize side reactions .
  • Temperature Control : Maintain 80°C during condensation to accelerate kinetics without degrading sensitive functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?

Methodological Answer :
Contradictions often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Validate results with orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT for cell viability) .

Meta-Analysis : Compare IC₅₀ values across studies after normalizing for molecular weight and lipophilicity (logP) .

Structural Alignment : Overlay crystal structures (if available) or perform DFT calculations to identify conformational differences impacting activity .

Example Table : Comparative Bioactivity of Analogous Compounds

CompoundTarget (IC₅₀, nM)Assay TypeReference
Pyrazole-thiophene analog AEGFR: 120Kinase inhibition
Analog B (methoxy variant)EGFR: 85Cell proliferation

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

  • Use ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., pyrazole C-4 methyl vs. thiophene methoxy group) .
  • Compare coupling constants (J-values) to confirm stereochemistry.

Mass Spectrometry (MS) :

  • High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

HPLC-PDA :

  • Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: What strategies are effective for designing SAR studies to enhance pharmacological properties?

Q. Methodological Answer :

Functional Group Modulation :

  • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Introduce sulfonamide or carbamate linkers to enhance solubility .

In Silico Modeling :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize analogs .
  • Use QSAR models to predict logP and bioavailability .

Biological Testing :

  • Screen analogs in parallel against primary and counter-targets to assess selectivity .

Q. Example SAR Table :

Modification SiteBiological Impact (vs. Parent Compound)Reference
Pyrazole C-1 phenyl → 4-Cl2× increase in kinase inhibition
Thiophene methoxy → ethoxyReduced hepatotoxicity

Basic: What are common purification challenges for this compound, and how can they be mitigated?

Q. Methodological Answer :

Challenge : Low solubility in non-polar solvents.

  • Solution : Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .

Challenge : Co-elution of by-products in chromatography.

  • Solution : Optimize gradient elution (e.g., 10–50% ethyl acetate in hexane over 30 min) .

Challenge : Hygroscopicity of the cyano group.

  • Solution : Store under inert atmosphere (N₂) with molecular sieves .

Advanced: How can computational chemistry predict the reactivity of the cyano group in this compound?

Q. Methodological Answer :

Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Reaction Pathway Modeling :

  • Simulate cyano hydrolysis under acidic/basic conditions using Gaussian09 to identify transition states .

Solvent Effects :

  • Use COSMO-RS to model solvent polarity impact on reaction rates (e.g., acetonitrile vs. water) .

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